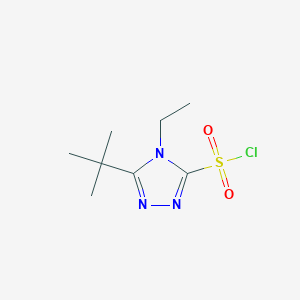
1,3,4-Trimethylcyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Trimethylcyclohexane-1-carboxylic acid is an organic compound with a cyclohexane ring substituted with three methyl groups and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Trimethylcyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the Friedel-Crafts alkylation of cyclohexane with methyl halides in the presence of a Lewis acid catalyst, such as aluminum chloride. Subsequent oxidation and carboxylation steps yield the desired carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,4-Trimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.
Major Products:
Oxidation: Ketones, alcohols, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
1,3,4-Trimethylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,4-Trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobic character, affecting its solubility and distribution within biological systems.
Comparación Con Compuestos Similares
- 1,3,3-Trimethylcyclohexane-1-carboxylic acid
- 1,1,4-Trimethylcyclohexane
- 1,3,4-Trimethylcyclohexene
Comparison: 1,3,4-Trimethylcyclohexane-1-carboxylic acid is unique due to the specific positioning of its methyl groups and carboxylic acid functionality. This structural arrangement influences its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for targeted research and industrial applications.
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1,3,4-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-7-4-5-10(3,9(11)12)6-8(7)2/h7-8H,4-6H2,1-3H3,(H,11,12) |
Clave InChI |
IQLHWNMPLQVKNW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)


![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)







![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)
![N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)
